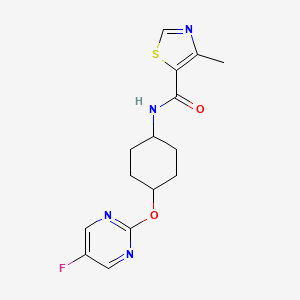

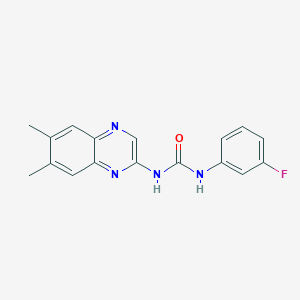

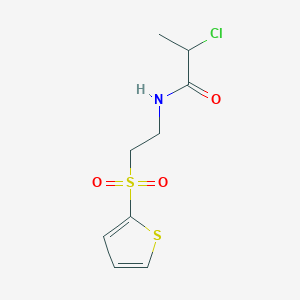

![molecular formula C23H20ClN5O2 B2588522 N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105236-27-8](/img/structure/B2588522.png)

N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported over the years . A huge variety of synthesis methods and synthetic analogues have been reported . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas . The chemical composition of purine is related to pyrazolopyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .Chemical Reactions Analysis

Pyrazole derivatives have been synthesized using different catalysts and methods . For example, 1,4-disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on benzothiazolinone acetamide analogs, including studies on their vibrational spectra and electronic properties, suggests potential applications in photovoltaic efficiency modeling. These compounds exhibit good light harvesting efficiency and are considered promising as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their utility in renewable energy technologies (Mary et al., 2020).

Molecular Docking and Ligand-Protein Interactions

The utility of similar compounds in understanding ligand-protein interactions is evident from molecular docking studies. These investigations provide insights into how certain compounds can bind to proteins such as Cyclooxygenase 1 (COX1), aiding in the design of therapeutic agents targeting specific molecular pathways (Mary et al., 2020).

Anticonvulsant Activity

Analogs of N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity. This highlights a potential application in the development of new therapeutic agents for the treatment of epilepsy and related seizure disorders (Tarikogullari et al., 2010).

Antitumor and Antioxidant Evaluation

Further research into N-substituted-2-amino-1,3,4-thiadiazoles, compounds with a structure related to the chemical of interest, has revealed promising antitumor and antioxidant activities. These findings suggest potential applications in cancer therapy and the development of compounds to mitigate oxidative stress (Hamama et al., 2013).

Antimicrobial Activity

The synthesis of new compounds based on 4,5,6,7-tetrahydrobenzothiophene moiety, similar in structure to the compound , has demonstrated antimicrobial activities. This suggests possible applications in the development of new antibiotics or antiseptics to combat bacterial and fungal infections (Gouda et al., 2010).

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The potent compound (13) was further assessed for anti-tumor studies that showed a significant role against the tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2/c24-17-7-4-8-18(11-17)29-22-19(13-26-29)21(16-9-10-16)27-28(23(22)31)14-20(30)25-12-15-5-2-1-3-6-15/h1-8,11,13,16H,9-10,12,14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCQDIQGHBNAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

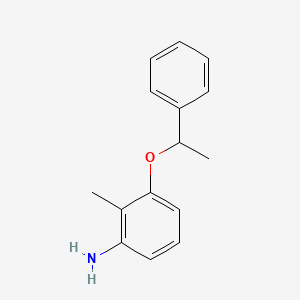

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)

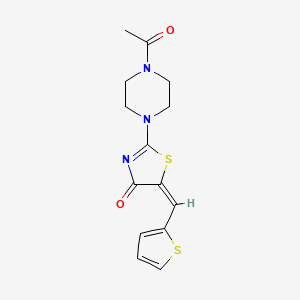

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)

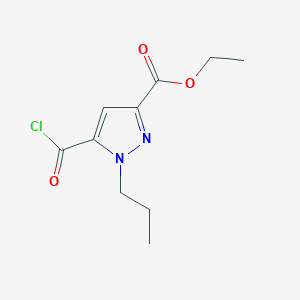

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2588454.png)

![2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2588457.png)

![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)